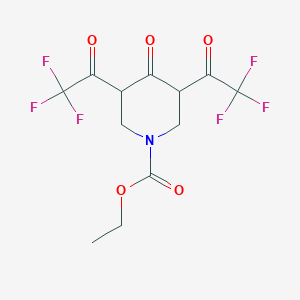
1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon is a synthetic organic compound that belongs to the class of piperidones. Piperidones are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of carbethoxy and trifluoroacetyl groups attached to a piperidone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidone derivatives and reagents for introducing carbethoxy and trifluoroacetyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product formation.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Carbethoxy-4-piperidone: A related compound with similar structural features but lacking the trifluoroacetyl groups.
3,5-Bis(trifluoroacetyl)-4-piperidone: Another similar compound with trifluoroacetyl groups but without the carbethoxy group.
Properties
Molecular Formula |
C12H11F6NO5 |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
ethyl 4-oxo-3,5-bis(2,2,2-trifluoroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H11F6NO5/c1-2-24-10(23)19-3-5(8(21)11(13,14)15)7(20)6(4-19)9(22)12(16,17)18/h5-6H,2-4H2,1H3 |
InChI Key |
JKHVILYBWQMNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















